

Using passive samplers for monitoring Tonalide in aquatic environments

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Compound of Interest

Compound Name: **Tonalide**
Cat. No.: **B074961**

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Introduction: The Challenge of Monitoring Tonalide in Aquatic Systems

Tonalide (AHTN), a synthetic polycyclic musk, is extensively used as a fragrance ingredient in a vast array of personal care products and detergents.^{[1][2]} Its widespread use and incomplete removal during wastewater treatment processes lead to its continuous discharge into aquatic environments.^{[1][3]} **Tonalide** is a lipophilic compound with low water solubility and a high octanol-water partition coefficient (log K_{ow} of 5.7), indicating a strong tendency to associate with organic matter and bioaccumulate in aquatic organisms.^[3] Concerns over its persistence, potential for bioaccumulation, and toxic effects on aquatic life necessitate robust and sensitive monitoring strategies.^{[3][4][5]}

Traditional grab sampling methods, which collect water samples at a single point in time, often fail to capture the fluctuating and typically low concentrations of **Tonalide** in water bodies.^[6] This can lead to an underestimation of the true environmental exposure. Passive sampling offers a superior alternative by providing a time-weighted average (TWA) concentration of the bioavailable fraction of contaminants over extended deployment periods, typically days to weeks.^{[6][7]} This approach enhances the detection of trace-level contaminants and provides a more realistic measure of chronic exposure for aquatic ecosystems.^{[7][8]}

These application notes provide a comprehensive guide to the principles, selection, and practical application of passive samplers for monitoring **Tonalide** in aquatic environments.

Detailed protocols for sampler preparation, deployment, retrieval, and analysis are presented to ensure data of the highest scientific integrity.

The Principle of Passive Sampling for Hydrophobic Compounds

Passive sampling is based on the principle of diffusion. The passive sampler, containing a receiving phase, is deployed in the aquatic environment. Dissolved **Tonalide** molecules in the water move from an area of higher chemical activity (the water) to an area of lower chemical activity (the sampler's receiving phase) until equilibrium is reached or the deployment period ends. The rate of accumulation is proportional to the concentration of the freely dissolved, and therefore bioavailable, contaminant in the water.^[9]

For hydrophobic compounds like **Tonalide**, the uptake process is governed by partitioning between the water and the sampler's receiving phase. The amount of **Tonalide** accumulated in the sampler at the end of the deployment period can be used to calculate the TWA concentration in the water, provided the sampling rate (Rs) is known.^[10]

Caption: Fig 1. **Tonalide** partitioning into a passive sampler.

Selecting the Appropriate Passive Sampler for **Tonalide**

The choice of passive sampler is critical and depends on the specific monitoring objectives, environmental conditions, and the physicochemical properties of the target analyte. For a nonpolar, hydrophobic compound like **Tonalide** ($\log K_{ow} > 3$), partition-based samplers are the most suitable.^{[11][12]}

Semipermeable Membrane Devices (SPMDs)

SPMDs are one of the most established passive sampling technologies for hydrophobic organic contaminants.^{[11][13]} They consist of a thin film of a neutral lipid, typically triolein, enclosed in a lay-flat, low-density polyethylene (LDPE) membrane.^[14] This design mimics the bioconcentration of hydrophobic compounds in the fatty tissues of aquatic organisms.^[14]

- Advantages: Well-characterized for a wide range of hydrophobic compounds, extensive literature available, and mimics bioaccumulation.[13][14]
- Disadvantages: Can be susceptible to biofouling, and the lipid-filled design can sometimes complicate the analytical extraction process.[11]

Silicone-Based Samplers

Samplers made from silicone, or polydimethylsiloxane (PDMS), have gained popularity for monitoring nonpolar contaminants.[12][15] These can be in the form of sheets, rods, or even wristbands for personal exposure monitoring.[7][15] Silicone acts as a solid-phase partitioning medium.

- Advantages: Robust, easy to handle and clean, relatively low cost, and a simpler matrix for chemical analysis compared to SPMDs.[12][15]
- Disadvantages: Sampling rates can be more sensitive to water flow velocity and temperature.

Chemcatcher®

The Chemcatcher® is a versatile passive sampler that can be configured for both polar and nonpolar compounds.[16][17] For nonpolar compounds like **Tonalide**, a C18 receiving disk is typically used, housed within a diffusion-limiting membrane.

- Advantages: Commercially available with standardized components, and adaptable for a range of contaminants.[16][18]
- Disadvantages: The diffusion-limiting membrane can influence uptake kinetics.

Table 1: Comparison of Passive Samplers for **Tonalide** Monitoring

Sampler Type	Receiving Phase	Principle	Key Advantages	Key Considerations
SPMD	Triolein in LDPE	Partitioning	Mimics bioaccumulation, well-established. [14]	Potential for biofouling, more complex extraction.[11]
Silicone (PDMS)	Polydimethylsiloxane	Partitioning	Robust, simple to use and analyze. [12][15]	Sensitive to flow and temperature.
Chemcatcher®	C18 disk	Partitioning/Adsorption	Standardized, versatile design. [16][18]	Uptake influenced by diffusion membrane.

Experimental Protocols

The following protocols provide a step-by-step guide for a monitoring campaign using silicone-based passive samplers, which offer a good balance of performance, ease of use, and analytical simplicity for **Tonalide**.

Sampler Preparation and Pre-cleaning

Objective: To remove any potential background contamination from the silicone samplers before deployment.

Materials:

- Silicone sheets (e.g., 5 cm x 10 cm, 0.5 mm thickness)
- High-purity solvents (e.g., hexane, ethyl acetate, methanol)
- Glass jars with PTFE-lined lids
- Ultrasonic bath

- Drying oven

Procedure:

- Cut the silicone sheets to the desired dimensions.
- Place the sheets in a clean glass jar and add ethyl acetate to fully submerge them.
- Sonicate for 30 minutes.
- Decant the ethyl acetate and repeat the sonication with fresh ethyl acetate.
- Rinse the sheets thoroughly with methanol.
- Dry the samplers in a clean oven at 60°C for at least 4 hours.
- Store the cleaned samplers in airtight, solvent-rinsed glass jars until deployment.

Doping with Performance Reference Compounds (PRCs)

Objective: To introduce known amounts of non-target compounds (PRCs) into the samplers to correct for in-situ variations in sampling rates.[\[19\]](#)[\[20\]](#)

Materials:

- Pre-cleaned silicone samplers
- PRC stock solution (e.g., deuterated PAHs or PCBs not expected in the study area)
- Methanol
- Glass petri dishes

Procedure:

- Prepare a PRC spiking solution in methanol. The concentration will depend on the PRC and the expected deployment duration.
- Place each pre-cleaned sampler in a separate glass petri dish.

- Add the PRC spiking solution to the methanol in the petri dish to create a PRC "bath".
- Allow the samplers to soak in the PRC bath for a predetermined time (e.g., 24 hours) to allow for partitioning of the PRCs into the silicone.
- Remove the samplers, rinse briefly with clean methanol, and allow them to air-dry in a clean environment.
- Store the PRC-doped samplers in clean, sealed containers.

Field Deployment and Retrieval

Objective: To expose the samplers to the aquatic environment for a sufficient duration to accumulate detectable levels of **Tonalide**.

Materials:

- PRC-doped silicone samplers
- Deployment cages (e.g., stainless steel)
- Anchoring materials (e.g., ropes, weights)
- Field blanks (PRC-doped samplers that are not exposed to the water)
- GPS device
- Field notebook

Procedure:

- At the sampling site, mount the samplers inside the deployment cages.
- Deploy the cages in the water body at the desired depth, ensuring they are secure and will remain submerged for the entire deployment period.
- Record the deployment time, date, and GPS coordinates.

- Handle a field blank in the same manner as the deployed samplers at the site, but do not expose it to the water. This will account for any contamination during transport and handling.
- After the desired deployment period (e.g., 14-28 days), retrieve the samplers.
- Carefully remove the samplers from the cages, gently rinse with ambient water to remove debris, and pat dry with clean, lint-free wipes.
- Place each sampler in a separate, labeled glass jar and store on ice for transport to the laboratory.

Sample Extraction and Analysis

Objective: To extract the accumulated **Tonalide** and PRCs from the samplers and quantify them using gas chromatography-mass spectrometry (GC-MS).

Materials:

- Exposed and field blank samplers
- Extraction solvent (e.g., hexane or ethyl acetate)
- Internal standards
- Glass vials
- GC-MS system

Procedure:

- Cut the samplers into smaller pieces and place them in a glass vial.
- Add a known volume of extraction solvent and the internal standard.
- Allow the samplers to extract for at least 24 hours with occasional agitation.
- Remove the silicone pieces and concentrate the extract to a final volume (e.g., 1 mL).

- Analyze the extract by GC-MS. The U.S. Environmental Protection Agency (EPA) Method 1694 provides guidance on the analysis of personal care products in environmental samples, which can be adapted for **Tonalide**.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Caption: Fig 2. Passive sampling workflow.

Data Analysis and Calculation of Water Concentrations

The time-weighted average concentration of **Tonalide** in the water (C_w) can be calculated using the following equation:

$$C_w = C_s * V_s / (R_s * t)$$

Where:

- C_w is the time-weighted average concentration in water (ng/L)
- C_s is the concentration of **Tonalide** in the sampler (ng/g)
- V_s is the volume of the sampler (L or g)
- R_s is the sampling rate (L/day)
- t is the deployment time (days)

The sampling rate (R_s) can be determined through laboratory calibration experiments or estimated in-situ using the dissipation of the PRCs.[\[19\]](#)[\[20\]](#) The loss of PRCs is used to adjust a laboratory-calibrated R_s for the specific field conditions encountered during deployment.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable data. Key QA/QC measures include:

- Fabrication Blanks: Un-doped samplers that are analyzed to check for background contamination from the sampler material itself.

- Field Blanks: PRC-doped samplers that are taken to the field but not deployed, to account for contamination during transport and handling.
- Replicate Samplers: Deploying multiple samplers at the same location to assess the precision of the method.
- Certified Reference Materials (CRMs): Analyzing CRMs, if available, to verify the accuracy of the analytical method.

Conclusion

Passive sampling is a powerful and cost-effective tool for monitoring **Tonalide** in aquatic environments.^[6] By providing time-weighted average concentrations of the bioavailable fraction, passive samplers offer a more accurate assessment of environmental exposure and risk compared to traditional grab sampling. The protocols outlined in these application notes provide a framework for conducting high-quality monitoring studies. Adherence to these procedures, coupled with a thorough understanding of the principles of passive sampling, will enable researchers and environmental professionals to generate robust and defensible data on the occurrence and fate of **Tonalide** in our aquatic ecosystems.

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